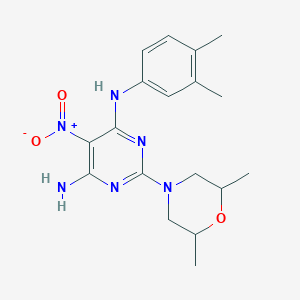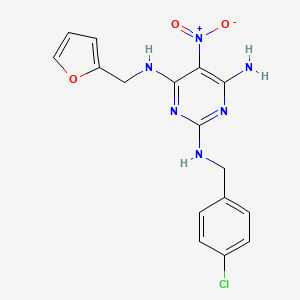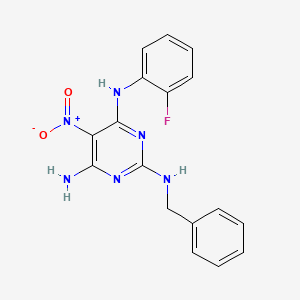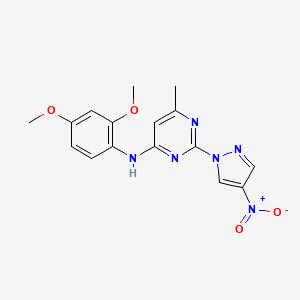
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Amination: Formation of the diamine structure through nucleophilic substitution.
Cyclization: Formation of the morpholine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific temperature and pressure conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pyrimidine-based molecules with potential biological activities.
Biology
In biological research, it is studied for its interactions with various enzymes and receptors, contributing to the understanding of its mechanism of action.
Medicine
Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity profile.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE
- 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE
Uniqueness
The unique structural features, such as the combination of the morpholine ring and the nitro-pyrimidine core, contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C18H24N6O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O3/c1-10-5-6-14(7-11(10)2)20-17-15(24(25)26)16(19)21-18(22-17)23-8-12(3)27-13(4)9-23/h5-7,12-13H,8-9H2,1-4H3,(H3,19,20,21,22) |
InChIキー |
LTTZAUJAACBVAQ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC(=C(C=C3)C)C)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11261512.png)
![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11261513.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11261527.png)


![4-chloro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B11261536.png)
![3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11261551.png)
![4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide](/img/structure/B11261556.png)

![N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11261560.png)



![4-butoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261589.png)
